![molecular formula C16H16ClN3O2 B2642618 2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one CAS No. 1448026-61-6](/img/structure/B2642618.png)

2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there isn’t a direct synthesis route available for the exact compound, related compounds such as pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds have been synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline . Another synthesis method involves the use of ethyl cyanoacetate, thiourea, caustic alcohol, 2-chloroacetaldehyde, and sodium acetate .

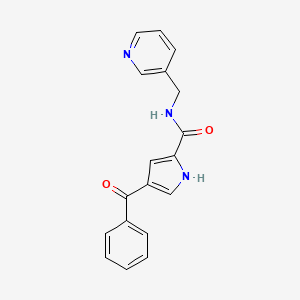

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The compound contains a pyrrolo[3,4-d]pyrimidine core, which is a nitrogen-containing heterocycle .

Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, palladium-catalyzed cross-coupling reactions have been used to synthesize related pyrrolo[3,2-d]pyrimidine systems .

科学的研究の応用

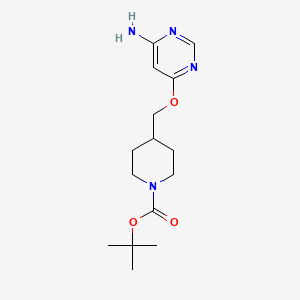

Synthesis and Biological Activity

This compound is involved in the synthesis and biological evaluation of new derivatives for potential applications in plant growth stimulation and antimicrobial activities. For example, the synthesis of derivatives containing pyrimidine fragments showed a pronounced plant growth stimulating effect, highlighting its potential in agricultural sciences (Pivazyan et al., 2019). Similarly, compounds with pyrrolo[2,3-d]pyrimidine structures have been synthesized and evaluated for their antiproliferative and antiviral activities, demonstrating significant potential in medical research (Pudlo et al., 1990).

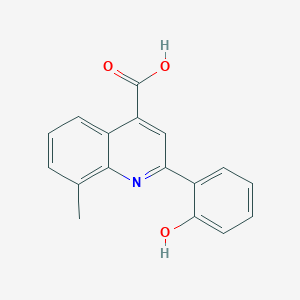

Docking Studies and Antitumoral Agents

Docking studies have been carried out on derivatives, including those with a pyrrolo[2,3-d]pyrimidin-4-amine structure, to evaluate their potential as antitumoral agents. These studies are crucial in understanding the interaction of these compounds with biological targets, providing a basis for drug design and development (Bommeraa et al., 2019).

Structural Analysis and Active Candidates

The crystal structure determination of chain-functionalized pyrroles, which are important candidates as antitumoral agents, has been achieved. Such structural analyses are vital for the design of more effective therapeutic agents, demonstrating the compound's role in pharmaceutical research (Silva et al., 2012).

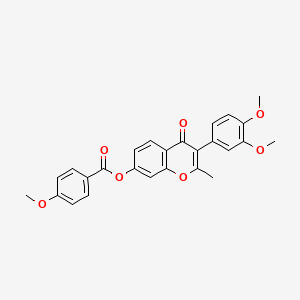

Inhibition of Biological Targets

Studies on derivatives of pyrrolo[2,3-d]pyrimidin have shown inhibitory activity on xanthine oxidase, a key enzyme involved in metabolic disorders. This suggests potential applications in the development of treatments for diseases related to purine metabolism (Seela et al., 1984).

Functional Rearrangements and Synthesis Methods

Functional rearrangement of polychlorinated pyrrolidin-2-ones to 5-imino-lactams, involving compounds with similar core structures, represents a novel method for preparing derivatives with potential biological activities. This highlights the versatility of the compound in synthetic organic chemistry (Danieli et al., 2004).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(4-chlorophenoxy)-1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-methylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2/c1-16(2,22-13-5-3-12(17)4-6-13)15(21)20-8-11-7-18-10-19-14(11)9-20/h3-7,10H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUKHMMDYNWHMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CC2=CN=CN=C2C1)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2642539.png)

![[3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide](/img/no-structure.png)

![2-methyl-N-(7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2642544.png)

![N-(2,5-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2642545.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2642546.png)

![ethyl 4,5-dimethyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)benzamido]thiophene-3-carboxylate](/img/structure/B2642558.png)